5-Ethoxy-2-methyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAHRAUNIDYZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethoxy 2 Methyl 1,3 Thiazole and Its Advanced Derivatives
Classical Synthetic Approaches to 1,3-Thiazole Core Formation
The construction of the 1,3-thiazole ring can be achieved through several well-established synthetic methodologies. These classical approaches often involve the reaction of two components that together provide the five atoms necessary for the heterocyclic ring.
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a cornerstone method for the preparation of thiazole derivatives. jneonatalsurg.com It traditionally involves the condensation reaction between an α-haloketone and a thioamide. jneonatalsurg.comrsc.org This method is considered one of the most productive for synthesizing thiazole derivatives. jneonatalsurg.comijarsct.co.in
To apply this to precursors for 5-Ethoxy-2-methyl-1,3-thiazole, one would theoretically react an appropriate α-halocarbonyl compound with thioacetamide. The challenge lies in the selection of the α-halocarbonyl component that would lead to the desired 5-ethoxy substitution. A plausible precursor could be an α-halo-β-ethoxy-carbonyl compound. The general Hantzsch reaction scheme is depicted below:
Figure 1: General Hantzsch Thiazole Synthesis

While direct Hantzsch synthesis for 5-alkoxythiazoles can be challenging, adaptations exist. For instance, a related synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole involves the reaction of a 3-chloro-3-acetyl propanol (B110389) derivative with thioformamide. google.com This highlights how modifications to the starting materials can yield functionalized thiazoles.
Cyclocondensation reactions are a broad class of reactions that are central to the formation of heterocyclic rings, including thiazoles. A significant method for preparing 5-alkoxythiazoles involves the cyclization of α-acylaminoesters using phosphorus pentasulfide. acs.orgresearchgate.net This approach has been successfully employed for the synthesis of 2-methyl-5-ethoxythiazole. acs.org
In a specific example, the cyclization of N-acetylglycine ethyl ester with phosphorus pentasulfide yielded 2-methyl-5-ethoxythiazole. acs.org The reaction proceeds by heating the components, often in a solvent like chloroform. acs.orggoogle.com This method is particularly suitable for generating 5-alkoxythiazoles from readily available α-acylaminoesters. google.com
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| N-acetylglycine ethyl ester | Phosphorus pentasulfide | 2-Methyl-5-ethoxythiazole | 65% (as picrate) | acs.org |
| N-formylalanine methyl ester | Phosphorus pentasulfide | 4-Methyl-5-methoxythiazole | 22% | acs.org |
This table summarizes the yields of 5-alkoxythiazoles from the cyclocondensation of α-acylaminoesters with phosphorus pentasulfide.
The Gabriel synthesis, in the context of thiazoles, offers another route for ring closure. This method involves the reaction of an acylamino-ketone with a thionating agent, typically phosphorus pentasulfide, to produce 2,5-disubstituted thiazoles. jneonatalsurg.comijarsct.co.inanalis.com.my For example, heating N-(2-oxopropyl) acetamide (B32628) with phosphorus pentasulfide yields 2,5-dimethylthiazole. jneonatalsurg.comijarsct.co.in
To synthesize a precursor for this compound via this route, one would require an N-acetylated α-amino ketone with an ethoxy group at the appropriate position. While the classical Gabriel synthesis is known for producing primary amines from alkyl halides via phthalimide (B116566), its application in thiazole synthesis focuses on this cyclization reaction. masterorganicchemistry.com However, methods like the Hantzsch synthesis and cyclocondensation of α-acylaminoesters are often more direct for obtaining 5-alkoxythiazoles. jneonatalsurg.comacs.org
Targeted Synthesis of this compound
The most direct and reported method for the targeted synthesis of this compound is the cyclization of an α-acylaminoester with phosphorus pentasulfide. acs.org Specifically, the reaction of N-acetylglycine ethyl ester with phosphorus pentasulfide has been shown to produce 2-methyl-5-ethoxythiazole in a 65% yield (isolated as the picrate). acs.org The free base can then be readily obtained from the picrate. acs.org
This reaction is a prime example of a cyclocondensation approach tailored for this specific molecule. The starting materials, N-acetylglycine ethyl ester and phosphorus pentasulfide, are commercially available, making this a practical synthetic route.
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified to create a variety of advanced derivatives. The reactivity of the thiazole ring allows for functionalization at its different positions.
The thiazole ring has distinct reactive sites. The presence of the 5-ethoxy group, an electron-donating group, significantly influences the regioselectivity of electrophilic substitution reactions.
Position C4: The 5-ethoxy group strongly activates the C4 position towards electrophilic attack. researchgate.net It has been reported that 2-methyl-5-ethoxythiazole readily undergoes bromination at the 4-position, even with milder reagents like N-bromosuccinimide in the presence of benzoyl peroxide. researchgate.net Nitration also occurs easily at the C4 position to yield the 4-nitro compound. researchgate.net
Position C2: The methyl group at the C2 position can also be a site for functionalization, although reactions directly on the methyl group are less common than ring substitutions. However, the C2 position itself is susceptible to certain reactions. For example, in other thiazole systems, functionalization at the C2 position has been achieved through various coupling reactions. organic-chemistry.org
Position C5: The ethoxy group at C5 can potentially be a site for nucleophilic substitution, although this is generally less facile than electrophilic substitution on the ring.
The reactivity of the different positions of the thiazole ring is a key consideration in the design of synthetic routes to more complex derivatives. analis.com.my The electron-donating nature of the ethoxy group directs electrophiles to the C4 position, while the inherent reactivity of the thiazole ring allows for a range of other transformations. researchgate.net
Modifications of the Ethoxy Substituent
The ethoxy group at the C-5 position of the thiazole ring is a key structural feature. While its direct modification on the this compound core is not extensively documented in dedicated studies, established principles of ether chemistry and findings from related thiazole derivatives allow for the exploration of potential synthetic transformations.
One of the primary transformations for an ethoxy group is ether cleavage to yield the corresponding 5-hydroxythiazole. This reaction is typically achieved using strong acids or Lewis acids. For instance, reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) are standard for cleaving aryl ethers and could be applied to this heterocyclic system. The resulting 5-hydroxy-2-methyl-1,3-thiazole would be a valuable intermediate, allowing for subsequent O-alkylation or O-acylation to introduce a variety of different functional groups at this position, thus creating a library of analogs.
In the synthesis of related compounds, such as 4-ethoxy-1,3-thiazole (B14430150) derivatives, the ethoxy group has been shown to be stable under certain cross-coupling conditions, like the Sonogashira reaction. rsc.org However, its electronic influence is significant. Studies on thiazole-naphthalene derivatives have indicated that the presence and position of an ethoxy group on an associated phenyl ring can substantially impact the compound's antiproliferative activities, highlighting the group's role in modulating biological function. nih.gov
Transformations of the Methyl Substituent
The methyl group at the C-2 position of the thiazole ring offers a handle for various chemical transformations to generate advanced derivatives. The reactivity of this group is influenced by the electron-deficient nature of the thiazole ring.
A key reaction for the functionalization of the 2-methyl group is halogenation, particularly bromination. The use of N-bromosuccinimide (NBS) is a common method for the bromination of methyl groups on heterocyclic rings, including substituted methylthiazoles. acs.org This reaction proceeds via a radical mechanism, often initiated by light or a radical initiator, to yield a 2-(bromomethyl)thiazole (B166336) derivative.
Table 1: Example of Methyl Group Transformation
| Reactant | Reagent | Product | Transformation |
|---|
This brominated intermediate is highly valuable as it can undergo various nucleophilic substitution reactions. For example, it can react with amines, alcohols, or thiols to introduce a wide range of new substituents at the 2-position, significantly increasing the structural diversity of the synthesized compounds.
Modern and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign processes. These modern techniques have been successfully applied to the synthesis of thiazole derivatives.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. nih.gov This technique has been employed in the synthesis of various heterocyclic compounds, including thiazoles and thiadiazoles. mdpi.comrsc.org For example, the synthesis of phthalocyanines bearing 2-(4-methyl-1,3-thiazol-5-yl)ethoxy substituents has been successfully achieved using microwave irradiation. researchgate.net In the synthesis of Schiff's bases containing a thiadiazole scaffold, a comparative study showed a significant improvement in yield and a drastic reduction in reaction time with the microwave-assisted method. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole-Related Compounds
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional | 8-12 hours | 65-78% | mdpi.com |
| Microwave | 8-20 minutes | 85-95% | mdpi.com |
| Conventional | 3-12 hours | 68-75% | nih.gov |
| Microwave | 5-25 minutes | 85-92% | nih.gov |
Ultrasonic-Assisted Synthesis of this compound Analogs
Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through the phenomenon of acoustic cavitation. tandfonline.comresearchgate.net This method has been successfully used for the efficient, one-pot, three-component synthesis of novel ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] mdpi.comthieme-connect.dersc.orgdiazaphosphole-6-carboxylates. nih.govresearchgate.net In this synthesis, ethyl 2-amino-4-methylthiazole-5-carboxylate reacts with various aromatic aldehydes and ethyl dichlorophosphite (B8498940) under ultrasonic irradiation at 50 °C. The desired products were obtained in high yields within a short period. nih.govresearchgate.net The use of ultrasound has also been applied to the synthesis of other thiazole and thiadiazine derivatives, often under solvent-free conditions, highlighting its utility as an eco-friendly approach. researchgate.netmdpi.com
Application of Ionic Liquids and Solid-Phase Synthesis
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. benthamdirect.comresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. scirp.org The synthesis of 2,4-disubstituted thiazoles has been achieved with high efficiency using an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) under ambient conditions. researchgate.net This method is rapid, with reaction times of 10-20 minutes, and results in excellent isolated yields (87-96%). researchgate.net Furthermore, the ionic liquid can often be recovered and reused multiple times without a significant loss in activity, adding to the sustainability of the process. researchgate.netscirp.org
Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. mdpi.com This methodology involves attaching a starting material to a solid support (resin) and performing a series of reactions. Purification is simplified to washing the resin with solvents. mdpi.com Several methods for the solid-phase synthesis of thiazole derivatives have been developed. thieme-connect.de These strategies often involve attaching a building block to a resin, carrying out the thiazole ring formation, and then cleaving the final product from the solid support. rsc.orgacs.org This approach has been used to create libraries of thiazolo-pyrimidinone derivatives and other trisubstituted thiazoles, demonstrating its utility in medicinal chemistry and drug discovery. mdpi.comthieme-connect.de
Chemical Transformations and Reactivity Studies of 5 Ethoxy 2 Methyl 1,3 Thiazole
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System
The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, which deactivates the ring. ias.ac.in However, the presence of an electron-donating ethoxy group at the C5 position is expected to activate the ring towards electrophilic attack, primarily at the C4 position.
Nitration of thiazole derivatives often requires harsh conditions. For instance, thiazole itself can be nitrated under drastic conditions to yield 5-nitrothiazole. ias.ac.in In the case of 4-methylthiazole (B1212942), nitration yields 4-methyl-5-nitrothiazole, indicating a preference for substitution at the C5 position. ias.ac.in While specific studies on the nitration of 5-ethoxy-2-methyl-1,3-thiazole are not extensively detailed in the provided results, the formation of 5-ethoxy-2-methyl-4-nitro-1,3-thiazole is documented, suggesting that the C4 position is susceptible to electrophilic attack. epa.gov
Sulfonation of the thiazole ring also typically requires high temperatures. Thiazole is sulfonated at 250°C to produce thiazole-5-sulfonic acid. ias.ac.in Similarly, 4-methylthiazole undergoes sulfonation to give 4-methylthiazole-5-sulfonic acid. ias.ac.in
Halogenation of the parent thiazole ring is challenging under normal conditions. Vapor-phase bromination of thiazole yields 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in The reactivity towards electrophiles is influenced by the substituents present on the ring.
Nucleophilic Substitution Reactions Involving this compound
Nucleophilic substitution reactions can occur at various positions on the thiazole ring and its substituents. The ethoxy group at the C5 position can potentially be displaced by a nucleophile, although specific examples for this compound are not detailed in the provided search results. However, related thiazole derivatives, such as ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, can undergo nucleophilic substitution where amines or thiols replace the ethoxy group.
In more complex systems containing a benzothiazolium moiety derived from 5-ethoxy-2-methylbenzothiazole, nucleophilic attack can occur at the sulfur or nitrogen atoms, leading to a variety of substitution products. smolecule.com Additionally, reactions involving 2-bromomethyl-1,3-thiaselenole with mercapto benzazoles proceed via nucleophilic substitution in the presence of a base. researchgate.net
Oxidation Reactions of the Thiazole Sulfur Atom and Substituents
The sulfur atom in the thiazole ring can be oxidized to form the corresponding N-oxide. jneonatalsurg.com For instance, oxidation at the nitrogen using reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the aromatic thiazole N-oxide. jneonatalsurg.com In the case of ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, oxidation with agents such as hydrogen peroxide or potassium permanganate (B83412) can yield the corresponding sulfoxides or sulfones. A patent describes an oxidation step in the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole using sulfonyl chloride. google.com
Reduction Reactions Affecting the Thiazole Ring or Side Chains
Reduction of the thiazole ring can be a useful synthetic strategy. A three-step process involving the formation of an N-methyl thiazolium salt, followed by reduction with sodium borohydride (B1222165) (NaBH4) and subsequent hydrolysis with mercuric chloride (HgCl2), can be employed to prepare aldehydes. jneonatalsurg.com For derivatives like ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, reduction with a strong reducing agent such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine (B150603) derivative.
Cycloaddition Reactions with 5-Alkoxythiazoles
5-Alkoxythiazoles can participate in unusual Diels-Alder reactions with highly reactive dienophiles. acgpubs.orgresearchgate.net For example, the reaction of 5-alkoxythiazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) in acetonitrile (B52724) at room temperature results in the formation of O-alkyl-6,7-dihydro-5,7-dioxo-6-phenyl-1H,5H- smolecule.comacgpubs.orgtriazolo[1,2-a] smolecule.comacgpubs.orgtriazole-1-carbothionates in high yields. acgpubs.orgresearchgate.netresearchgate.net This reaction is proposed to occur through a stepwise addition of PTAD to the thiazole, accompanied by the opening of the thiazole ring. researchgate.net Diethyl azodicarboxylate also reacts with 5-alkoxythiazoles to yield 2,3-dihydro-1H-1,2,4-triazole derivatives in moderate yields, with high pressure slightly improving the yield. researchgate.net
| Dienophile | Solvent | Conditions | Product | Yield |
| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Acetonitrile | Room Temperature | O-Alkyl-6,7-dihydro-5,7-dioxo-6-phenyl-1H,5H- smolecule.comacgpubs.orgtriazolo[1,2-a] smolecule.comacgpubs.orgtriazole-1-carbothionates | High acgpubs.orgresearchgate.netresearchgate.net |
| Diethyl Azodicarboxylate | Not Specified | Not Specified | 2,3-Dihydro-1H-1,2,4-triazole derivatives | Moderate researchgate.net |
Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. google.combeilstein-journals.org While specific examples for halogenated this compound are not explicitly detailed, the general reactivity of halogenated thiazoles in such reactions is well-established. For instance, 2-iodothiazole (B1589636) can be coupled with 1-((phenylsulfonyl)-1H-indol-3-yl)zinc chloride in a metal-catalyzed reaction. jneonatalsurg.com
Palladium-catalyzed denitrative Sonogashira coupling has been developed for nitroarenes, which could potentially be applied to nitrothiazole derivatives. acs.org Furthermore, nickel-catalyzed amination of aryl chlorides and cross-coupling reactions of aryltitanium(IV) alkoxides with aryl halides are known processes. uni-muenchen.de These methodologies suggest that halogenated derivatives of this compound would be viable substrates for a range of metal-catalyzed coupling reactions to introduce diverse functionalities.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Ethoxy 2 Methyl 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all protons and carbons in 5-Ethoxy-2-methyl-1,3-thiazole can be achieved.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethoxy group protons will appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl group. The methyl group attached to the thiazole (B1198619) ring at the C2 position will present as a singlet. The single proton on the thiazole ring at the C4 position will also produce a singlet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole-H4 | ~7.0-7.5 | Singlet | 1H |
| -O-CH₂-CH₃ | ~4.0-4.5 | Quartet | 2H |
| Thiazole-CH₃ | ~2.4-2.7 | Singlet | 3H |
| -O-CH₂-CH₃ | ~1.3-1.5 | Triplet | 3H |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments. The thiazole ring carbons (C2, C4, and C5) will resonate in the aromatic region of the spectrum. The ethoxy group carbons and the methyl group carbon at C2 will appear in the aliphatic region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole-C2 | ~160-165 |
| Thiazole-C5 | ~155-160 |
| Thiazole-C4 | ~110-115 |
| -O-CH₂-CH₃ | ~65-70 |
| Thiazole-CH₃ | ~18-22 |
| -O-CH₂-CH₃ | ~14-16 |
To unequivocally confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show a correlation between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the assignments of the -CH₂ and -CH₃ groups of the ethoxy moiety, the C2-methyl group, and the C4-H of the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds.
Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic (Thiazole ring) |
| ~2980-2850 | C-H stretch | Aliphatic (Methyl and Ethoxy groups) |
| ~1600-1500 | C=N stretch | Thiazole ring |
| ~1500-1400 | C=C stretch | Thiazole ring |
| ~1250-1000 | C-O stretch | Ether (Ethoxy group) |
The presence of a band around 1550-1450 cm⁻¹ would be indicative of the thiazole ring skeletal vibrations. The C-S stretching vibration typically appears in the fingerprint region and can be difficult to assign definitively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula for this compound is C₆H₉NOS, with a calculated molecular weight of approximately 143.21 g/mol chemsynthesis.com.
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 143. The fragmentation pattern would likely involve the loss of ethylene (B1197577) (C₂H₄) from the ethoxy group to give a prominent fragment ion. Other potential fragmentations could include the loss of the entire ethoxy group or the methyl group. Analysis of these fragments helps to piece together the structure of the parent molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima in the ultraviolet region. The absorption is due to π → π* transitions within the aromatic thiazole ring. The presence of the ethoxy and methyl substituents would be expected to cause a slight bathochromic (red) shift compared to unsubstituted thiazole.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound. libretexts.orgeolss.net This process allows for the determination of the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. libretexts.orgbccampus.calibretexts.org The molecular formula, which specifies the actual number of atoms of each element in a molecule, is an integer multiple of the empirical formula.
The determination of an empirical formula from elemental analysis data typically involves the following steps:
Assuming a 100 g sample, the percentage composition of each element is converted directly into its mass in grams. libretexts.orgbccampus.ca
The mass of each element is then converted to moles by dividing by its respective molar mass. libretexts.orgbccampus.ca
A molar ratio is established by dividing the mole count of each element by the smallest number of moles calculated. libretexts.orgbccampus.ca
If the resulting ratios are not whole numbers, they are multiplied by the smallest possible integer to obtain a whole-number ratio, which gives the subscripts in the empirical formula. libretexts.orgbccampus.ca
For this compound, the molecular formula is C₆H₉NOS. Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark for comparison with experimental results obtained from elemental analysis instrumentation.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 6 | 72.06 | 50.34 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.34 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.78 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 11.17 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 22.39 |
| Total | 143.212 | 100.00 |
Note: Experimental elemental analysis data for this compound was not found in a review of available scientific literature.
X-ray Crystallography for Solid-State Structural Determination
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. wikipedia.orgnih.gov The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. fiveable.mewikipedia.orgazolifesciences.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov From this electron density map, the positions of the individual atoms can be deduced, and a complete molecular structure can be modeled. nih.gov
Key information obtained from a single-crystal X-ray diffraction study includes:
Crystal System: The classification of the crystal lattice based on its symmetry (e.g., cubic, tetragonal, orthorhombic, etc.).
Space Group: A more detailed description of the crystal's symmetry, including translational symmetry elements.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal lattice.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them.
A comprehensive search of scientific databases indicates that the crystal structure of this compound has not been reported. Therefore, specific crystallographic data for this compound is not available.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c) | Data not available |
| Unit Cell Angles (α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
Computational and Theoretical Chemistry Investigations of 5 Ethoxy 2 Methyl 1,3 Thiazole
Quantum Chemical Calculations (DFT, ab initio) on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. researchgate.netepu.edu.iq These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule, from which numerous other properties can be derived. For thiazole (B1198619) derivatives, DFT calculations are routinely used to predict stable structures, electronic behavior, and spectroscopic signatures. kbhgroup.innih.gov
A typical DFT study on a molecule like 5-Ethoxy-2-methyl-1,3-thiazole would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. doi.org
Conformational Analysis and Stability
Conformational analysis is crucial for flexible molecules like this compound, which possesses a rotatable ethoxy group. This analysis involves mapping the potential energy surface by systematically rotating the flexible bonds to identify stable conformers (energy minima) and transition states. nih.govresearchgate.net
For instance, studies on other heterocyclic compounds with flexible substituents use DFT to calculate the relative energies of different conformers. nih.govbeilstein-journals.org The stability is influenced by factors like steric hindrance and intramolecular interactions, such as hydrogen bonds. nih.gov In the case of this compound, the orientation of the ethyl group relative to the thiazole ring would be the primary focus. The results would indicate the most probable shape of the molecule under different conditions (gas phase or in a solvent), which is critical for understanding its interaction with biological targets. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters derived from quantum chemical calculations. shd-pub.org.rs The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. uomphysics.netresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. uomphysics.net Theoretical studies on various thiazole derivatives consistently show that the distribution and energies of these orbitals are heavily influenced by the substituents on the thiazole ring. shd-pub.org.rs For this compound, the electron-donating nature of the ethoxy group would be expected to influence the HOMO energy level significantly.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: This data is for a representative thiazole derivative and not this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net
NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). doi.org These calculated values are often correlated with experimental data to aid in the assignment of complex spectra. wu.ac.th
IR Spectroscopy: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. doi.org These frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, providing a predicted spectrum that can be compared with experimental results to identify functional groups. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. kbhgroup.in This analysis provides the maximum absorption wavelengths (λmax) and oscillator strengths, which are fundamental to understanding the molecule's electronic structure and color. doi.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govdoaj.org This method is central to drug discovery, as it helps to understand and predict the interaction between a potential drug and its biological target. mdpi.comacs.org
For a thiazole derivative like this compound, a docking study would involve:
Obtaining the 3D structure of a relevant protein target.
Placing the thiazole molecule into the active site of the protein.
Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity. nih.gov
The results provide insights into the binding mode, key interactions (like hydrogen bonds and hydrophobic interactions), and the binding energy, which helps to rationalize the biological activity of the compound. nih.gov Numerous studies have successfully used molecular docking to investigate how various thiazole derivatives interact with targets such as enzymes or cellular receptors. acs.orgnih.gov
Table 2: Example of Molecular Docking Results for a Thiazole Derivative with a Protein Target (Note: This is hypothetical data to illustrate the output of a docking simulation)
| Parameter | Value |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | TYR 23, LYS 45, PHE 89 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. lew.ronih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for a series of active thiazole derivatives can be generated and then used as a 3D query to search large chemical databases for other molecules that fit the model. nih.gov This process, known as virtual screening, allows for the rapid identification of new potential drug candidates with diverse chemical structures but similar biological activity. lew.ro Although no specific pharmacophore models have been developed using this compound, the general approach is widely applied to the thiazole class of compounds to discover new leads for various diseases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory concentration (IC50). researchgate.net
Molecular descriptors can be constitutional, topological, electronic, or quantum-chemical in nature. For a series of thiazole analogs, a QSAR study would involve:
Compiling a dataset of thiazole derivatives with their measured biological activities.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression, to build a model that predicts activity based on the most relevant descriptors. researchgate.net
These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov While specific QSAR studies on this compound are unavailable, the methodology is a standard in the computational analysis of thiazole-based therapeutic agents. nih.govimist.ma
Elucidation of Reaction Mechanisms via Computational Pathways
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate reaction mechanisms of heterocyclic compounds, including thiazole derivatives. While specific computational studies focusing exclusively on the reaction pathways of this compound are not extensively documented in the reviewed literature, a wealth of theoretical investigations on analogous thiazole structures provides significant insights into its probable reactive behavior. By examining the computational analysis of substituted thiazoles, it is possible to extrapolate and discuss the likely mechanisms through which this compound participates in chemical transformations.
The reactivity of the thiazole ring is dictated by the distribution of electron density, which can be significantly influenced by the nature and position of its substituents. In this compound, the ethoxy group at the C5 position and the methyl group at the C2 position play crucial roles in directing its reactivity. The ethoxy group, being an electron-donating group through resonance, is expected to increase the electron density at the C4 position, making it more susceptible to electrophilic attack. Conversely, the C2 position is known to be the most electron-deficient and acidic site in the thiazole ring, a characteristic that can be modulated by the methyl substituent.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of various reactions involving thiazole derivatives. These studies help in identifying transition states, intermediates, and the most energetically favorable reaction pathways. For instance, theoretical investigations into the oxidation of 2-methylbenzothiazole (B86508) have detailed a multi-stage mechanism involving initial radical attack and subsequent reactions with molecular oxygen. nih.gov Such computational models can serve as a template for understanding the potential oxidative degradation pathways of this compound.
Furthermore, computational analyses have shed light on the mechanisms of ring-opening reactions in thiazole-containing compounds. The substituents on the thiazole ring have been shown to be critical in determining the reaction pathway. Studies have indicated that thiazoles with electron-donating substituents are more inclined to undergo direct ring-opening, whereas those with electron-withdrawing groups may proceed through a more complex, indirect mechanism involving the formation of intermediates. researchgate.net Given the electron-donating nature of the ethoxy group in this compound, it can be hypothesized that its ring-opening reactions would favor a more direct pathway.
The following table summarizes the key computational insights from studies on related thiazole derivatives that can be applied to understand the reaction mechanisms of this compound.
| Reaction Type | Key Computational Findings on Analogous Thiazoles | Predicted Implication for this compound |
| Electrophilic Substitution | The C5 position is generally favored for electrophilic attack in the thiazole ring. Substituents at other positions can influence the regioselectivity. pharmaguideline.com | The electron-donating ethoxy group at C5 would likely direct electrophiles to the C4 position. |
| Nucleophilic Substitution | The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com | The methyl group at C2 may slightly reduce the electrophilicity of this position, but it would still be a primary site for nucleophilic attack. |
| Oxidation | Computational models of 2-methylbenzothiazole oxidation reveal a complex mechanism involving radical intermediates. nih.gov | The oxidation of this compound is likely to proceed through a similar multi-step radical mechanism, with the methyl and ethoxy groups influencing the stability of intermediates. |
| Ring Opening | Electron-donating substituents on the thiazole ring have been computationally shown to favor direct ring-opening pathways. researchgate.net | The presence of the electron-donating ethoxy group suggests that ring-opening reactions of this compound would likely follow a direct mechanism. |
In silico studies also allow for the calculation of various molecular properties that correlate with reactivity, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis. nih.govnih.gov For this compound, the HOMO would likely be localized around the electron-rich regions, including the sulfur atom and the C4-C5 bond, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the C2 atom, highlighting its susceptibility to nucleophilic attack.
While direct computational data for this compound is pending, the existing body of theoretical work on substituted thiazoles provides a robust framework for predicting its reaction mechanisms. Future computational investigations specifically targeting this compound would be invaluable in validating these predictions and providing a more detailed and quantitative understanding of its chemical behavior.
Biological Activity and Pharmacological Potential of 5 Ethoxy 2 Methyl 1,3 Thiazole Analogs
Antimicrobial Activity
Thiazole (B1198619) derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a diverse range of pathogenic bacteria and fungi. Research has focused on synthesizing and evaluating various analogs to identify compounds with potent activity and novel mechanisms of action to combat the growing challenge of antimicrobial resistance.
Antibacterial Efficacy Against Gram-Positive Bacteria
Analogs of 5-Ethoxy-2-methyl-1,3-thiazole have demonstrated significant antibacterial activity against several Gram-positive pathogens. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies have shown that various thiazole derivatives are active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus, and Streptococcus pyogenes. For instance, a series of 2-phenylacetamido-thiazole derivatives showed favorable MIC values, ranging from 1.56 to 6.25 µg/mL, against B. subtilis and S. aureus. nih.gov Similarly, novel bisthiazole compounds have proven more effective against Gram-positive bacteria like M. luteus and B. subtilis than Gram-negative species. nih.gov Thiazole-quinolinium derivatives have also shown potent bactericidal activity against vancomycin-resistant Enterococcus. rsc.org The evaluation of thiazole Schiff bases has further confirmed activity against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis (referred to as Streptococcus faecalis in older literature). nih.gov
Antibacterial Activity of Thiazole Analogs Against Gram-Positive Bacteria
| Bacterial Strain | Compound/Analog Class | Observed Activity (MIC/Notes) | Source |
|---|---|---|---|
| Staphylococcus aureus | 2-Phenylacetamido-thiazoles | 1.56 - 6.25 µg/mL | nih.gov |
| Bacillus subtilis | 2-Phenylacetamido-thiazoles | 1.56 - 6.25 µg/mL | nih.gov |
| Enterococcus faecalis | Thiazole-quinolinium derivatives | Effective against vancomycin-resistant strains | rsc.org |
| Micrococcus luteus | Bisthiazoles | More susceptible than Gram-negative bacteria | nih.gov |
| Streptococcus pyogenes | Benzothiazole (B30560) ethyl urea (B33335) derivatives | MIC value of 0.06 µg/mL |
Antibacterial Efficacy Against Gram-Negative Bacteria
The effectiveness of thiazole analogs extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Research has documented the activity of these compounds against clinically relevant species such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
A series of 2,5-dichloro thienyl-substituted thiazoles exhibited enhanced antimicrobial activity, with MIC values ranging between 6.25 and 12.5 µg/mL against E. coli, K. pneumoniae, and P. aeruginosa. nih.gov Other newly synthesized thiazole derivatives also showed considerable antibacterial activity against these three Gram-negative bacteria. nih.gov Thiazole-quinolinium derivatives have demonstrated the ability to inhibit NDM-1 Escherichia coli, a strain known for its extensive drug resistance. rsc.org
Antibacterial Activity of Thiazole Analogs Against Gram-Negative Bacteria
| Bacterial Strain | Compound/Analog Class | Observed Activity (MIC/Notes) | Source |
|---|---|---|---|
| Escherichia coli | 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 µg/mL | nih.gov |
| Pseudomonas aeruginosa | 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 µg/mL | nih.gov |
| Klebsiella pneumoniae | 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 µg/mL | nih.gov |
| E. coli (NDM-1) | Thiazole-quinolinium derivatives | Effective against multi-drug resistant strains | rsc.org |
Antifungal Efficacy
In addition to antibacterial properties, thiazole analogs have shown potent antifungal activity, particularly against opportunistic pathogens like Candida albicans. This yeast is a common cause of mucosal and systemic infections, especially in immunocompromised individuals.
A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of C. albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, with some analogs showing activity similar or even superior to the standard antifungal drug nystatin. nih.gov The fungicidal (killing) rather than fungistatic (inhibiting growth) nature of these compounds was noted, highlighting their therapeutic potential. nih.gov
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of thiazole analogs are attributed to several distinct mechanisms of action, suggesting that different structural modifications can engage different cellular targets.
Cell Wall and Membrane Disruption : For antifungal thiazole derivatives active against C. albicans, the mechanism of action is believed to involve interference with the fungal cell wall structure and/or the cell membrane. nih.gov This disruption leads to a loss of cellular integrity and ultimately cell death.
Inhibition of Cell Division : Certain thiazole-quinolinium derivatives have been found to target the filamentous temperature-sensitive protein Z (FtsZ). rsc.org By stimulating FtsZ polymerization, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cell division, leading to an elongated cell morphology and inhibition of proliferation. rsc.org
Enzyme Inhibition : Some benzothiazole derivatives act by simultaneously inhibiting two essential bacterial enzymes: DNA gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are crucial for DNA replication, and their inhibition effectively halts bacterial growth.
Anticancer Activity
The thiazole scaffold is a key component of several established anticancer drugs, and ongoing research continues to explore new analogs for their cytotoxic effects against various human cancer cell lines.
Cytotoxic Effects on Human Cancer Cell Lines
Analogs of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Significant cytotoxic activity has been observed in lung, colon, liver, and breast cancer cell lines.
Lung Cancer (A549): Thiazole-hydrazide analogs and amide-functionalized aminothiazole-benzazole analogs have shown notable cytotoxicity against A549 cells, with some compounds exhibiting IC50 values as low as 9.2 µM. dergipark.org.trresearchgate.net
Colon Cancer (HCT-116, HT-29): Various thiazole derivatives have demonstrated potent activity against colon cancer cells. One analog, 5-(p-chloro phenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole, showed an IC50 value of 4.7 µg/mL against HCT-116 cells. ekb.eg Other thiadiazole derivatives were found to be much stronger than the standard drug 5-fluorouracil (B62378) against HCT-116 cells, with IC50 values around 6.56 to 7.19 µM. nih.gov
Liver Cancer (HepG2): Thiazole derivatives have also shown efficacy against hepatocellular carcinoma. Synthesized thiazole derivatives displayed IC50 values as low as 7.26 µM against HepG2 cells, which was more potent than the standard drug staurosporine. mdpi.comdoaj.org
Breast Cancer (MCF-7): The MCF-7 breast cancer cell line has been a frequent target in these studies. A thiazole derivative, compound 4c, showed a potent IC50 of 2.57 µM. mdpi.comdoaj.org Another study on 1,3-thiazole incorporated phthalimide (B116566) derivatives found a compound with an exceptionally low IC50 value of 0.2 µM against MCF-7 cells. nih.gov
Prostate Cancer (DU145): Some dehydroepiandrosterone (B1670201) (DHEA) derivatives bearing a 1,2,3-thiadiazole (B1210528) ring have been tested against DU-145 prostate cancer cells, showing activity with IC50 values in the micromolar range. nih.gov
Cytotoxic Effects of Thiazole Analogs on Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Compound/Analog Class | Observed Activity (IC50) | Source |
|---|---|---|---|---|
| A549 | Lung | Urea‐functionalized aminothiazole‐benzazoles | 9.2 ± 1.1 μM | researchgate.net |
| HCT-116 | Colon | 5-(p-chloro phenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole | 4.7 µg/mL | ekb.eg |
| HT-29 | Colon | Carbazole-based thiazole derivatives | Evaluated, showed cytotoxic effects | researchgate.net |
| HepG2 | Liver | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | 7.26 ± 0.44 µM | mdpi.comdoaj.org |
| DU145 | Prostate | DHEA-thiadiazole derivatives | 2.49 - 46.0 μM | nih.gov |
| MCF-7 | Breast | 1,3-thiazole incorporated phthalimide derivatives | 0.2 ± 0.01 µM | nih.gov |
Mechanisms of Anticancer Action
The anticancer properties of this compound analogs are attributed to a variety of mechanisms that disrupt the normal cellular processes of cancer cells, leading to their death or the cessation of their proliferation. These mechanisms include the induction of programmed cell death, interference with the cell division cycle, modulation of cellular recycling processes, and the inhibition of key enzymes and structural proteins essential for cancer cell survival and growth.
Apoptosis, or programmed cell death, is a critical pathway for the elimination of damaged or cancerous cells. Several analogs of this compound have demonstrated the ability to trigger this process in various cancer cell lines.
A novel class of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgnih.govnih.govdiazaphosphole-6-carboxylates were synthesized and evaluated for their cytotoxic effects against human lung (A549) and renal (TK-10) cancer cell lines. rsc.orgnih.gov Among the synthesized compounds, 2e, 2h, and 2j were found to be significantly more cytotoxic than the standard drug doxorubicin. rsc.orgnih.gov These compounds were observed to notably increase the rate of late apoptosis in both A549 and TK-10 cell lines. rsc.orgnih.gov
Thiazole derivatives, in general, are recognized for their pro-apoptotic capabilities in cancer research. researchgate.net Their effectiveness in inducing apoptosis in leukemia cells, for instance, is linked to their ability to disrupt the mitochondrial membrane potential, activate caspase-3, and promote the release of cytochrome c. researchgate.net The activation of caspase-3 and the subsequent release of cytochrome c from the mitochondria are key events in the intrinsic pathway of apoptosis. researchgate.net
Further studies on other thiazole derivatives have reinforced their apoptosis-inducing potential. For example, bis-thiazole derivatives have been shown to promote apoptosis across various cancer cell lines, and specific thiazole derivatives have demonstrated this capability through flow cytometry and DNA fragmentation analyses. researchgate.net The cytotoxic mechanisms of thiazole analogues often involve the initiation of apoptosis through the activation of caspases-3/7. researchgate.net
| Compound Class | Cell Lines | Key Findings |
| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgnih.govnih.govdiazaphosphole-6-carboxylates (compounds 2e, 2h, 2j) | A549 (lung cancer), TK-10 (renal cancer) | Significantly increased late apoptosis rate compared to doxorubicin. rsc.orgnih.gov |
| 4-Methylthiazole (B1212942) | HL-60 (leukemia) | Induces apoptosis by disrupting mitochondrial membrane potential, activating caspase-3, and promoting cytochrome c release. researchgate.net |
| Bis-thiazole derivatives | Various cancer cell lines | Promotes apoptosis. researchgate.net |
The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy. Analogs of this compound have been shown to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.
The aforementioned ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgnih.govnih.govdiazaphosphole-6-carboxylates (compounds 2e, 2h, and 2j) demonstrated a high capacity to arrest the cell cycle at different phases in both renal TK-10 and lung A549 cancer cells. rsc.orgnih.gov Another thiazole derivative, compound 5a, was found to arrest cell cycle growth at the G2/M phase. nih.gov This phase is a critical checkpoint before a cell enters mitosis.
The ability of thiazole derivatives to induce cell cycle arrest, particularly at the G2/M phase, is a common mechanism of their anticancer action. researchgate.netnih.gov This arrest prevents the cancer cells from dividing and proliferating. For instance, a 1,3,4-thiadiazole (B1197879) derivative was reported to exhibit potent growth inhibitory activity against breast cancer MCF-7 cells by causing cell cycle arrest at the G2/M phase. mdpi.com
| Compound/Compound Class | Cell Lines | Phase of Cell Cycle Arrest |
| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgnih.govnih.govdiazaphosphole-6-carboxylates (compounds 2e, 2h, 2j) | TK-10 (renal cancer), A549 (lung cancer) | Various phases. rsc.orgnih.gov |
| Compound 5a (a thiazol-5(4H)-one) | Not specified | G2/M phase. nih.gov |
| Thiazole analogues | Cancer cells | G2/M phase. researchgate.net |
| 1,3,4-Thiadiazole derivative | MCF-7 (breast cancer) | G2/M phase. mdpi.com |
Autophagy is a cellular process involving the degradation of a cell's own components. While it is a survival mechanism, it can also be linked to cell death. Certain this compound analogs have been found to modulate autophagy in cancer cells.
Compounds 2e, 2h, and 2j from the ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] rsc.orgnih.govnih.govdiazaphosphole-6-carboxylate series displayed the potential to induce autophagy. rsc.orgnih.gov In TK-10 cells, these compounds significantly induced the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy, with increases of 36.1%, 42.2%, and 53.4% for compounds 2e, 2h, and 2j, respectively, compared to the control. nih.gov Similarly, in A549 cells, these compounds led to significant increases in autophagic signals by 47.6%, 32.9%, and 58.0%, respectively. nih.gov These findings suggest that these compounds can activate both autophagic and apoptotic cell death pathways in cancer cells. nih.gov
The modulation of autophagy by small molecules is a growing area of interest in cancer therapy. The ability of these thiazole derivatives to induce autophagy suggests a complex mechanism of action that goes beyond simple apoptosis induction.
Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. ed.ac.uk Thiazole derivatives have emerged as promising kinase inhibitors. nih.gov The thiazole scaffold is a key structural feature in many kinase inhibitors due to its unique physical and chemical properties that allow for interaction with the active sites of kinases. nih.gov
Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2. nih.gov One such compound exhibited potent inhibition of CK2 with an IC50 value of 0.4 μM. nih.gov In another study, a rationally designed novel compound, 1g, from a series of "tetrahydrobenzo[d]thiazoles" demonstrated significant dual kinase inhibitory activity against both Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β), with IC50 values of 1.9 μM and 0.67 μM, respectively. nih.gov Furthermore, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to display inhibitory activity against Rho-associated kinase II (ROCK II), with the most potent compound, 4v, having an IC50 value of 20 nM. semanticscholar.org
| Compound Class/Compound | Target Kinase(s) | Potency (IC50) |
| 1,3-Thiazole-5-carboxylic acid derivative | CK2 | 0.4 μM nih.gov |
| Tetrahydrobenzo[d]thiazole (Compound 1g) | CK2, GSK3β | 1.9 μM (CK2), 0.67 μM (GSK3β) nih.gov |
| 4-aryl-5-aminomethyl-thiazole-2-amine (Compound 4v) | ROCK II | 20 nM semanticscholar.org |
Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization.
A study on thiazol-5(4H)-ones identified compounds 4f and 5a as potent tubulin polymerization inhibitors with IC50 values of 9.33 nM and 9.52 nM, respectively, which were more active than the known inhibitor colchicine (B1669291) (IC50 = 10.65 nM). nih.gov Another series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Compounds 5c, 7c, and 9a from this series demonstrated remarkable inhibition of tubulin polymerization with IC50 values of 2.95 ± 0.18 μM, 2.00 ± 0.12 μM, and 2.38 ± 0.14 μM, respectively, exceeding the activity of the reference drug combretastatin (B1194345) A-4. nih.gov
Additionally, a series of novel thiazole-based chalcones were investigated for their anticancer activity as potential tubulin polymerization inhibitors. mdpi.com Compound 2e from this series showed significant inhibition of tubulin polymerization with an IC50 value of 7.78 μM. mdpi.com
| Compound/Compound Class | Potency (IC50 for Tubulin Polymerization Inhibition) | Reference Compound |
| Thiazol-5(4H)-one (Compound 4f) | 9.33 nM | Colchicine (10.65 nM) nih.gov |
| Thiazol-5(4H)-one (Compound 5a) | 9.52 nM | Colchicine (10.65 nM) nih.gov |
| 2,4-disubstituted thiazole (Compound 7c) | 2.00 ± 0.12 μM | Combretastatin A-4 (2.96 ± 0.18 μM) nih.gov |
| Thiazole-based chalcone (B49325) (Compound 2e) | 7.78 μM | Combretastatin A-4 (4.93 μM) mdpi.com |
Anti-inflammatory Potential
In addition to their anticancer properties, thiazole derivatives have also demonstrated significant anti-inflammatory potential. Inflammation is a complex biological response that is implicated in various diseases, including cancer. The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes involved in the inflammatory pathway.
A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity and were found to be active against cyclooxygenase-1 (COX-1) enzymes, with an inhibitory effect superior to the reference drug naproxen. nih.gov The study identified COX-1 as the main molecular target for the anti-inflammatory activity of these compounds. nih.gov
In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. nih.govrsc.org Most of the synthesized compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.govrsc.org Compound 13b from this series exhibited the most potent anti-inflammatory activity. nih.govrsc.org
Furthermore, a series of 5-ethoxy-2-mercapto benzimidazole (B57391) derivatives were synthesized and screened for their anti-inflammatory activity using the egg albumin-induced rat hind paw edema method. researchgate.net
The anti-inflammatory properties of thiazole derivatives highlight their potential as therapeutic agents for a range of inflammatory conditions, which may also contribute to their anticancer effects.
Antiviral Potential
No research findings on the antiviral activity of this compound or its analogs were identified.
Antioxidant Activity
There are no available studies detailing the antioxidant properties of this compound or its derivatives.
Toxicology and Safety Profile Assessments (in vitro/in vivo research models)
Information regarding the toxicology and safety profile of this compound and its analogs from in vitro or in vivo research models is not present in the public domain.
Structure Activity Relationships Sar and Rational Molecular Design for 5 Ethoxy 2 Methyl 1,3 Thiazole Scaffolds
Influence of Ethoxy Group on Biological Potency and Selectivity
The substituent at the 5-position of the thiazole (B1198619) ring plays a critical role in modulating the biological activity of the molecule. The ethoxy group (-OCH₂CH₃), being relatively small and lipophilic, can significantly influence a compound's potency and selectivity through steric and electronic interactions with target receptors.
In a study focused on developing potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inverse agonists, the systematic modification of the substituent at the 5-position of a thiazole ring revealed a clear trend. Researchers observed that increasing the size of the substituent progressively improved the compound's potency. The activity increased in the order of Hydrogen < Methyl < Ethyl < Isopropyl < Benzyl < Phenoxy. researchgate.net This finding suggests that the pocket accommodating the C5-substituent is relatively large and that increased van der Waals interactions, provided by larger groups like ethyl or isopropyl, are beneficial for activity. The ethoxy group, being sterically similar to an ethyl or isopropyl group, likely contributes to potency in a similar manner by enhancing binding affinity through favorable hydrophobic interactions. researchgate.net
The nature of the alkoxy group itself is also a key determinant of activity. While direct SAR studies on 5-ethoxy-2-methyl-1,3-thiazole are limited, research on related structures provides valuable insights. For example, in a series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors, a compound featuring an ethoxy group on an associated phenyl ring was identified as the most active candidate. Replacing this ethoxy group with a smaller methoxy (B1213986) group resulted in a slight decrease in antiproliferative activity. This indicates that the additional methylene (B1212753) unit of the ethoxy group may provide more optimal hydrophobic interactions within the target's binding site, thereby enhancing potency.
The data below illustrates the impact of substituent size at the 5-position of a thiazole core on RORγt inhibitory activity. researchgate.net
| Compound ID | Substituent at C5 | RORγt SPA IC₅₀ (μM) |
|---|---|---|
| 7a | -H | 1.5 |
| 7b | -CH₃ | 1.5 |
| 7c | -CH₂CH₃ | 0.62 |
| 7d | -CH(CH₃)₂ | 0.17 |
Role of Methyl Group in Modulating Activity
The substituent at the 2-position of the thiazole ring is fundamental to its electronic properties and interaction with biological targets. An electron-donating group, such as a methyl group (-CH₃), can affect the basicity and nucleophilicity of the thiazole ring, influencing its pharmacokinetic and pharmacodynamic properties. globalresearchonline.net
The importance of having a small, unbranched alkyl group at the C2-position has been highlighted in several SAR studies. In the development of certain antitumor agents, the substitution of a larger N,N-dimethylamino group with a simple methyl group on the thiazole ring was found to be crucial for activity. This suggests that the C2-position may be located in a sterically constrained binding pocket where bulky substituents are not tolerated.
Impact of Substitutions at Various Thiazole Positions on Pharmacological Profile
The pharmacological profile of a thiazole-based compound can be finely tuned by introducing various substituents at the C2, C4, and C5 positions. Each position offers a unique vector for modification, and the effects of these substitutions are often interdependent and target-specific.
Position 2: As discussed, this position is often sensitive to steric bulk. In many series, a small group like methyl or amino is preferred. However, in other contexts, this position is used to attach larger pharmacophoric groups. For instance, in a series of antimicrobial compounds, linking a pyrazoline moiety to the C2-position of the thiazole ring produced compounds with significant activity against various bacterial and fungal strains. nih.gov
Position 4: The C4-position is a common site for introducing aryl groups to modulate activity. In one study, substituting the C4-position with a p-bromophenyl ring was shown to increase the antifungal and antituberculosis activity of the resulting compounds. nih.gov In a different series of antitumor agents, the presence of a p-chloro or p-methyl substituted phenyl ring at this position was critical for activity. These findings highlight the importance of the electronic and steric properties of the C4-substituent for specific biological targets.
Position 5: This position is often modified to enhance lipophilicity and van der Waals interactions. As noted earlier, increasing the size of the substituent at C5 can lead to a significant increase in potency for certain targets. researchgate.net In a series of 2-amino-5-(thioaryl)thiazoles designed as Itk inhibitors, the introduction of various substituted arylthio groups at the C5-position was key to achieving high potency and selectivity. nih.gov
The following table summarizes key SAR findings for different substitution positions on the thiazole ring from various studies.
| Position | Favorable Substituents/Observations | Resulting Biological Activity | Reference |
|---|---|---|---|
| C2 | Small alkyl groups (e.g., -CH₃) preferred over bulky groups. | Antitumor | General SAR |
| C4 | p-bromophenyl group | Antifungal, Antituberculosis | nih.gov |
| C5 | Increasing substituent size (-H < -Me < -Et < -iPr) | RORγt Inhibition | researchgate.net |
| C5 | Arylthio groups | Itk Inhibition | nih.gov |
Rational Design of Novel this compound Analogs with Enhanced Activity
The principles derived from SAR studies form the foundation for the rational design of new chemical entities with improved therapeutic potential. frontiersin.orgacs.org For the this compound scaffold, a rational design strategy would leverage the existing knowledge of how each substituent contributes to biological activity.
A primary strategy would involve the systematic modification of the ethoxy group at the C5-position. Based on findings that larger substituents can increase potency, novel analogs could be synthesized with longer or branched alkoxy chains (e.g., propoxy, isopropoxy, butoxy) to optimize hydrophobic interactions within the target's binding pocket. researchgate.net Alternatively, replacing the ethoxy group with bioisosteres, such as thioethers or small alkyl groups, could modulate the compound's metabolic stability and pharmacokinetic profile.
For the C2-position, the methyl group appears to be beneficial in many contexts due to its small size. A rational design approach would likely maintain this feature or explore very conservative modifications, such as replacing it with an ethyl group, to probe the steric limits of the binding site. Introducing heteroatoms or polar functional groups at this position would be a more disruptive strategy, potentially altering the binding mode or introducing new interactions.
Finally, the C4-position, being unsubstituted in the parent scaffold, represents a key opportunity for optimization. Guided by SAR data from other thiazole series, this position could be functionalized with a variety of groups. For example, introducing substituted phenyl rings could allow the molecule to access additional binding pockets and form new interactions, potentially leading to a significant enhancement in potency and selectivity. nih.gov In silico methods, such as molecular docking, can be employed to predict the binding of these rationally designed analogs and prioritize the synthesis of compounds with the highest predicted affinity for the target. nih.govjptcp.com This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and can be effectively applied to optimize the this compound scaffold. frontiersin.orgacs.org
Emerging Applications in Specialized Chemical Fields
Role as a Privileged Building Block in Complex Organic Synthesis
The thiazole (B1198619) ring is a fundamental structural motif found in a variety of bioactive natural products and pharmaceuticals, including vitamin B1 (thiamine) and the anticancer agent epothilone. wikipedia.org Consequently, thiazole derivatives are considered privileged building blocks in the synthesis of complex organic molecules. The reactivity of the thiazole ring can be finely tuned by its substituents, making compounds like 5-Ethoxy-2-methyl-1,3-thiazole valuable precursors in multi-step syntheses.
The presence of the ethoxy and methyl groups on the thiazole ring of this compound influences its reactivity in several key ways. The C2-hydrogen of a thiazole ring can be deprotonated, rendering it a nucleophilic site for further reactions. pharmaguideline.com The methyl group at the 2-position in this compound can undergo condensation reactions with aromatic aldehydes to form more complex heterocyclic systems. pharmaguideline.com Furthermore, the thiazole ring can be halogenated, for instance at the 4-position, creating a handle for the introduction of other functional groups through cross-coupling reactions.
A practical example of its utility is in the synthesis of more complex thiazole derivatives. For instance, the synthesis of 5-Ethoxy-2-methyl-4-thiazolesulfonamide utilizes 4-bromo-5-ethoxy-2-methylthiazole as a starting material. This precursor, which is directly derived from the parent this compound, undergoes lithiation followed by reaction with sulfuryl chloride and subsequent amination to yield the target sulfonamide. This demonstrates the role of the this compound core as a foundational element for constructing molecules with potential biological activities.
The strategic placement of the ethoxy and methyl groups can also direct the regioselectivity of further chemical modifications, a crucial aspect in the total synthesis of complex natural products and novel pharmaceutical agents. The ability to selectively functionalize the thiazole ring makes this compound a versatile intermediate for the construction of a library of diverse molecules for biological screening. nih.gov
Potential in Agrochemical Development
Thiazole derivatives have a well-established history in the agrochemical industry, with commercially significant compounds used as fungicides and dyes. wikipedia.org Notable examples include Thifluzamide, Tricyclazole, and Thiabendazole, which are effective in controlling various agricultural pests. wikipedia.org This proven track record of the thiazole scaffold suggests that novel derivatives, such as those derived from this compound, hold significant potential for the development of new agrochemicals.
The biological activity of thiazole-containing compounds is often attributed to the unique electronic and structural features of the heterocyclic ring. The development of new fungicides is a key area of research, and thiazole derivatives have shown promise. For instance, novel isothiazole–thiazole derivatives have been designed and synthesized, exhibiting excellent fungicidal activity against oomycetes. nih.gov These findings suggest that the thiazole moiety is a key pharmacophore and that modifications, such as the introduction of an ethoxy and methyl group, could lead to new fungicidal candidates. Studies on thiazole-5-carboxanilides bearing a thioether group have also demonstrated potent fungicidal activities against various plant pathogenic fungi. researchgate.net
In addition to fungicidal activity, thiazole derivatives are being investigated for their herbicidal properties. Certain 2,4-disubstituted-5-thiazolecarboxylic acid derivatives have been shown to reduce injury to crop plants from acetamide (B32628) herbicides, acting as safeners. google.com This indicates that the thiazole core can be engineered not only to have direct pesticidal effects but also to enhance the performance and safety of existing agrochemicals. While specific studies on the agrochemical properties of this compound are not extensively documented, the known activities of related compounds provide a strong rationale for its exploration in this field.
Applications in Materials Science (e.g., fluorescent labels for derivatives)
The field of materials science is increasingly leveraging the unique photophysical properties of organic molecules for applications in optoelectronics, sensing, and imaging. Thiazole-containing compounds are emerging as promising candidates for the development of novel fluorescent materials. researchgate.netpreprints.orgemerald.com The thiazole ring itself is intrinsically fluorescent and can be incorporated into larger conjugated systems to create dyes and fluorescent probes. emerald.com
Derivatives of thiazole have been successfully used to create fluorescent dyes for various applications, including dyeing polyester (B1180765) fabrics. researchgate.netpreprints.orgemerald.com The color and fluorescence properties of these dyes can be tuned by altering the substituents on the thiazole ring. This tunability is a key advantage in the design of materials with specific optical properties. For example, thiazolyl azo dyes have been synthesized that exhibit good color strength and fastness properties. researchgate.netemerald.com
Furthermore, thiazole-based compounds are being explored for their potential in advanced materials. Thiazolo[5,4-d]thiazole (TTz) derivatives, for instance, have shown remarkable properties in conjugated polymers and as small molecule fluorescent dyes for solid-state applications. rsc.org The photophysical properties of these materials are highly dependent on their molecular packing in the solid state, which can be influenced by the nature of the substituents on the thiazole core. rsc.org This opens up possibilities for creating crystalline materials with tailored fluorescence for use in optical devices. rsc.org
Benzothiazole-based fluorescent probes have also been developed for the detection of biologically relevant species like hydrogen peroxide and hypochlorous acid in living cells. nih.govnih.govresearchgate.net These probes often operate on a "turn-on" fluorescence mechanism, where the fluorescence is enhanced upon reaction with the target analyte. The design of such probes relies on the modification of the electronic properties of the benzothiazole (B30560) core through chemical reactions. Given these precedents, derivatives of this compound could be rationally designed to act as fluorescent labels or probes, with the ethoxy and methyl groups providing handles for further chemical modification to tune their photophysical properties and target specificity.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for 5-Ethoxy-2-methyl-1,3-thiazole
The development of efficient, high-yield, and versatile synthetic methods is paramount for the exploration of this compound and its derivatives. Traditional methods for synthesizing the thiazole (B1198619) core, such as the Hantzsch thiazole synthesis, often require harsh conditions or involve multiple steps with tedious purification. mdpi.comresearchgate.net Future research should focus on developing more advanced and efficient synthetic strategies.
Another area of exploration is the use of novel catalytic systems and energy sources to drive the reaction. Ultrasound-assisted synthesis, for example, has been shown to produce thiazole derivatives in high yields within a short timeframe. rsc.org Research into catalyst-free methods or the use of recyclable, environmentally benign catalysts could also provide significant improvements over traditional approaches. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional Hantzsch Synthesis | Reaction of α-haloketones with thioamides. | Well-established and versatile. | researchgate.net |
| One-Pot, Multi-Component Reactions | Combines multiple synthetic steps without isolating intermediates. | Increased efficiency, reduced waste, rapid library generation. | rsc.orgnih.gov |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate the reaction. | Shorter reaction times, high yields, milder conditions. | rsc.org |
| Mechanochemical Synthesis | Solvent-free synthesis using mechanical force (e.g., ball milling). | Environmentally friendly, reduced solvent waste, high efficiency. | sci-hub.se |
Deeper Understanding of Molecular Mechanisms and Targets
Thiazole derivatives are known to exert their biological effects through a variety of molecular mechanisms. nih.gov A critical future challenge is to elucidate the specific mechanisms of action and identify the molecular targets of this compound and its analogs. This involves moving beyond preliminary cell viability assays to more in-depth mechanistic studies.
For example, many thiazole-containing compounds have been identified as potent anticancer agents. neliti.commdpi.com Research has shown that some derivatives can induce apoptosis (programmed cell death) and autophagy, and can arrest the cell cycle in cancer cells. rsc.orgnih.gov Future investigations should explore whether this compound analogs can modulate these pathways. Furthermore, identifying specific protein targets is crucial. Some thiazole derivatives have been found to inhibit key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is critical for tumor angiogenesis. mdpi.com
Molecular docking studies can serve as a preliminary step to predict the binding affinity of this compound derivatives to various known cancer targets, guiding further experimental validation. nih.govmdpi.com A comprehensive understanding of the structure-activity relationship (SAR) will be essential for optimizing the compound's potency and selectivity.
Development of Targeted Delivery Systems for this compound Analogs
While a potent analog of this compound may be developed, its clinical success will also depend on its pharmacokinetic properties, including its solubility, stability, and ability to reach the target site with minimal off-target effects. A significant challenge in cancer therapy is the development of drug delivery systems that can selectively target tumor cells while sparing healthy tissues.
Future research should focus on formulating this compound analogs into targeted delivery systems. This could involve encapsulation in nanoparticles, liposomes, or conjugation to monoclonal antibodies that recognize tumor-specific antigens. Such strategies can improve the therapeutic index of the drug by increasing its concentration at the tumor site and reducing systemic toxicity. The development of such advanced delivery systems will be a crucial step in translating the potential of these compounds into effective therapies.
Translation of Preclinical Findings to Clinical Investigations
A major hurdle in drug development is the translation of promising preclinical data into successful clinical trials. For this compound and its analogs, a systematic and rigorous preclinical evaluation will be necessary. This includes comprehensive in vitro testing against a wide panel of cancer cell lines to determine the spectrum of activity.
Table 2: Example of In Vitro Cytotoxicity Data for Novel Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| Thiazole Derivative 5k | MDA-MB-231 (Breast Cancer) | 0.176 (Migration Assay) | N/A | nih.gov |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) | mdpi.com |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) | mdpi.com |
| Diazaphosphole 2e | A549 (Lung Cancer) | Significantly higher cytotoxicity than doxorubicin | Doxorubicin | nih.gov |
| Diazaphosphole 2h | TK-10 (Renal Cancer) | Significantly higher cytotoxicity than doxorubicin | Doxorubicin | nih.gov |
This table presents data for various thiazole derivatives to illustrate the type of preclinical data required for future studies on this compound analogs.
Following in vitro studies, promising candidates must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicology. The challenge lies in selecting appropriate animal models that accurately reflect human disease. Overcoming the high attrition rate of drug candidates during this transition requires a deep understanding of the compound's mechanism of action and a robust preclinical data package.
Sustainable and Green Chemical Approaches for Industrial-Scale Production
As research progresses towards potential commercialization, the environmental impact and sustainability of the chemical synthesis become critical considerations. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it Future research must address the development of sustainable and scalable synthetic routes for this compound.
This involves exploring alternatives to hazardous organic solvents, such as using water or bio-based solvents, or developing solvent-free reaction conditions. bepls.com Mechanochemistry, which uses mechanical energy from ball milling to drive reactions, is an emerging solvent-free technique that has been successfully applied to the synthesis of other thiazole derivatives. sci-hub.se Furthermore, the use of recyclable catalysts and continuous flow processing can significantly improve the greenness of the process by reducing waste and enhancing safety and efficiency. uniroma1.it Implementing these green chemistry principles from the early stages of development will be essential for the environmentally responsible and economically viable industrial-scale production of this compound.
Q & A
Q. What are the most reliable synthetic routes for 5-Ethoxy-2-methyl-1,3-thiazole, and how do their yields and conditions compare?
Methodological Answer: Two primary methods are documented:
- Hantzsch Thiazole Synthesis : Reacting thioureas with α-chloroketones under basic conditions. For example, derivatives of 1,3-thiazole were synthesized via this route, achieving yields of 60–85% depending on substituents .
- Cyclization of Ethyl Thiocarbazinate : Ethyl thiocarbazinate reacts with CS₂ and KOH in methanol under reflux, yielding 51% after recrystallization (mp 128–130°C). Key spectral IR (C=S at 1350 cm⁻¹), NMR (δ 13.7 ppm for NH), and NMR (C=S at 184.2 ppm) .
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Key Characterization Data |
|---|---|---|---|
| Hantzsch Synthesis | Thiourea, α-chloroketone, base | 60–85% | IR (C=N at 1560 cm⁻¹), NMR |
| Cyclization of Thiocarbazinate | CS₂, KOH, reflux in MeOH | 51% | IR (NH at 3100 cm⁻¹), X-ray |
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography : The thiadiazole ring is planar (r.m.s. deviation = 0.011 Å), with intermolecular N–H⋯S hydrogen bonds forming centrosymmetric dimers (bond length: N4–C5 = 1.293 Å vs. C2–N3 = 1.325 Å) .
- Spectroscopy :
- IR : NH (3100 cm⁻¹), C=S (1350 cm⁻¹), and C=N (1560 cm⁻¹) stretches confirm functional groups.
- NMR : Distinct signals for ethoxy groups (δ 4.4 ppm for CH₂, δ 1.4 ppm for CH₃) and signals for C=S (184.2 ppm) .
Q. What purification strategies ensure high-purity this compound for research use?
Methodological Answer:
- Recrystallization : Ethanol or benzene is used to isolate crystals (e.g., colorless crystals from ethanol with 95% purity) .
- Chromatography : TLC (Rf = 0.48 in hexane:ethyl acetate, 7:3) monitors reaction progress .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives?
Methodological Answer:
- Planarity and Hydrogen Bonding : The thiazole ring’s planarity (r.m.s. deviation < 0.02 Å) and N–H⋯S interactions (2.85 Å) stabilize the crystal lattice but complicate refinement due to disorder in ethoxy groups .
- Dihedral Angles : In analogs like ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings form a 5.15° dihedral angle, affecting molecular packing .
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| N4–C5 bond length | 1.293 | Double-bond character in thiazole |
| N–H⋯S distance | 2.85 | Stabilizes dimer formation |
| Dihedral angle (thiazole-phenyl) | 5.15 | Influences π-π stacking |
Q. How can researchers explore the biological potential of this compound derivatives?
Methodological Answer:
- Derivatization : Introduce substituents (e.g., trifluoromethyl, aryl groups) via nucleophilic substitution or cross-coupling. For example, 2-arylthiazoles show anti-inflammatory activity (IC₅₀ = 1–10 µM) .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like cyclooxygenase-2. Derivatives with electron-withdrawing groups (e.g., CF₃) enhance binding affinity .
Q. How should researchers address discrepancies in reported synthesis yields or spectral data?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., reflux time, solvent purity). For example, extended reflux in thionyl chloride may improve yields of trifluoromethyl derivatives .
- Data Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level). Discrepancies > 0.5 ppm suggest impurities or tautomerism .
Q. Table 3: Resolving Data Contradictions
| Issue | Solution | Example |
|---|---|---|
| Low yield in cyclization | Optimize KOH concentration | Increase from 18 mmol to 22 mmol |
| Ambiguous NMR signals | Use 2D NMR (COSY, HSQC) | Resolve overlapping CH₂/CH₃ signals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
